8-methyl-1,2-bis(propylsulfonyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]indolizine-3-carbohydrazide
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Overview
Description
8-METHYL-1,2-BIS(PROPANE-1-SULFONYL)-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]INDOLIZINE-3-CARBOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features an indolizine core, which is a bicyclic structure containing nitrogen, and is functionalized with multiple substituents, including sulfonyl groups and a trimethoxyphenyl moiety.
Preparation Methods
The synthesis of 8-METHYL-1,2-BIS(PROPANE-1-SULFONYL)-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]INDOLIZINE-3-CARBOHYDRAZIDE involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Sulfonyl Groups: Sulfonylation reactions are used to introduce the propane-1-sulfonyl groups onto the indolizine core.
Attachment of the Trimethoxyphenyl Moiety: This step involves the condensation of the trimethoxyphenyl group with the indolizine core, often using a hydrazide linkage.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
8-METHYL-1,2-BIS(PROPANE-1-SULFONYL)-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]INDOLIZINE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity could be explored for the development of new pharmaceuticals.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 8-METHYL-1,2-BIS(PROPANE-1-SULFONYL)-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]INDOLIZINE-3-CARBOHYDRAZIDE exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar compounds to 8-METHYL-1,2-BIS(PROPANE-1-SULFONYL)-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]INDOLIZINE-3-CARBOHYDRAZIDE include other indolizine derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activity and applications. Examples of similar compounds include:
The uniqueness of 8-METHYL-1,2-BIS(PROPANE-1-SULFONYL)-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]INDOLIZINE-3-CARBOHYDRAZIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H33N3O8S2 |
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Molecular Weight |
579.7 g/mol |
IUPAC Name |
8-methyl-1,2-bis(propylsulfonyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]indolizine-3-carboxamide |
InChI |
InChI=1S/C26H33N3O8S2/c1-7-12-38(31,32)24-21-17(3)10-9-11-29(21)22(25(24)39(33,34)13-8-2)26(30)28-27-16-18-14-19(35-4)23(37-6)20(15-18)36-5/h9-11,14-16H,7-8,12-13H2,1-6H3,(H,28,30)/b27-16+ |
InChI Key |
LRQIBGDSQYAHJQ-JVWAILMASA-N |
Isomeric SMILES |
CCCS(=O)(=O)C1=C2C(=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC)C |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C(=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC)C |
Origin of Product |
United States |
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